1-[(3-Methylphenyl)methyl]benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-12-5-4-6-13(9-12)10-17-11-16-14-7-2-3-8-15(14)17/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVZYYZRLSFTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 1 3 Methylphenyl Methyl Benzimidazole and Analogues
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a principal method for quantum chemical calculations on benzimidazole (B57391) derivatives due to its balance of accuracy and computational efficiency. mdpi.com It is widely used to predict a variety of molecular properties, from geometries to reactivity indices.
The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For benzimidazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to determine bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov
For instance, in a study of N-Butyl-1H-benzimidazole, DFT calculations showed excellent agreement with experimental data for bond lengths and angles. nih.gov The planarity of the benzimidazole ring system is a key feature, although the substituent at the nitrogen atom can be out of plane. mdpi.comnih.gov In the case of 1-[(3-Methylphenyl)methyl]benzimidazole, the methylphenyl group will have a specific orientation relative to the benzimidazole core, influencing its electronic properties. The electronic structure, which describes the distribution of electrons in the molecule, is also elucidated through these calculations, providing a foundation for understanding the molecule's behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govyoutube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. wikipedia.orgacs.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.orgmdpi.com For benzimidazole derivatives, the distribution of HOMO and LUMO densities is often spread across the π-conjugated system of the benzimidazole core, with contributions from the substituents. researchgate.net This charge transfer character is fundamental to their electronic and optical properties. In molecules with low HOMO and high LUMO energies (a large gap), reactivity is generally lower. libretexts.org
Interactive Data Table: Frontier Molecular Orbital Energies of Benzimidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzimidazole Derivative A | -6.2 | -1.8 | 4.4 |
| Benzimidazole Derivative B | -5.9 | -2.1 | 3.8 |
| Benzimidazole Derivative C | -6.5 | -1.5 | 5.0 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical framework for understanding and predicting the outcomes of chemical reactions. orientjchem.org
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. A higher electronegativity value indicates a better electron acceptor. orientjchem.org
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. acs.orgmdpi.com Conversely, "soft" molecules have a small gap and are more reactive. acs.orgmdpi.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a molecule is a good electrophile. nih.gov
These parameters are invaluable for comparing the reactivity of different benzimidazole analogues and for designing new molecules with specific desired reactivity. orientjchem.org
Interactive Data Table: Global Reactivity Descriptors of Benzimidazole Analogues
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Analogue X | 4.0 | 2.2 | 3.64 |
| Analogue Y | 4.5 | 1.9 | 5.33 |
| Analogue Z | 3.8 | 2.5 | 2.89 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and intramolecular electron delocalization within a molecule. acadpubl.eu It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov Green areas represent neutral potential. nih.gov
Topological analyses such as Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provide deeper insights into the nature of chemical bonds and non-covalent interactions within the molecule. nih.gov These methods analyze the electron density and its derivatives to characterize bonding patterns, identify hydrogen bonds, and visualize regions of high electron localization.
Spectroscopic Property Predictions via Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict various spectroscopic properties of molecules, including UV-Vis, IR, and NMR spectra. nih.govnih.gov These theoretical predictions are crucial for interpreting experimental spectra and can guide the synthesis of new compounds with desired spectroscopic characteristics. rsc.org
UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions between molecular orbitals. nih.gov This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, often involving the HOMO and LUMO.
IR and NMR Spectra: DFT calculations can also predict vibrational frequencies (IR spectra) and nuclear magnetic shielding constants (NMR chemical shifts). nih.govnih.gov By comparing the computed spectra with experimental data, the structure of a synthesized compound can be confirmed. For instance, calculated vibrational frequencies can be correlated with specific bond stretching and bending modes within the molecule. mdpi.com Similarly, calculated NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. mdpi.com
Molecular Dynamics Simulations in Chemical Systems
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. frontiersin.org For benzimidazole derivatives, including this compound, MD simulations provide critical insights into their dynamic behavior and interactions within a simulated chemical or biological system, such as in complex with a target protein. researchgate.netnih.govtandfonline.com These simulations can confirm binding modes predicted by molecular docking and assess the stability of the ligand-receptor complex. tandfonline.comsemanticscholar.orgresearchgate.net
The process involves creating a simulation box containing the molecule of interest, often solvated in water, and the target receptor if applicable. The system's trajectory is then calculated by solving Newton's equations of motion for every atom, providing a detailed view of conformational changes and intermolecular interactions over a specific timescale, typically nanoseconds to microseconds. nih.gov
Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, converging RMSD plot suggests that the system has reached equilibrium and the complex is stable. researchgate.netsemanticscholar.org
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values indicate regions of greater flexibility, which can be crucial for ligand binding and protein function. researchgate.net
In Silico Studies for Structure-Activity Relationship (SAR) Elucidation
In silico studies are fundamental to modern drug discovery for elucidating the Structure-Activity Relationship (SAR) of compounds like this compound. bohrium.com SAR studies systematically investigate how modifications to a molecule's chemical structure affect its biological activity, providing a roadmap for optimizing lead compounds. rroij.com For the benzimidazole scaffold, SAR analyses have shown that substitutions at the N1, C2, C5, and C6 positions significantly influence the resulting pharmacological profile. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) analysis is a key component of these in silico studies. nih.govmdpi.com QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.comlongdom.org This is achieved by calculating a variety of molecular descriptors that quantify physicochemical properties such as lipophilicity (e.g., MlogP), electronic effects, and steric bulk (e.g., WAP). nih.gov By correlating these descriptors with activity, QSAR models can predict the potency of novel, unsynthesized analogues and highlight the key structural features required for activity. nih.govtandfonline.com These computational approaches are invaluable for prioritizing synthetic efforts and designing more potent and selective molecules. nih.gov
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and ability to adopt a specific conformation that is complementary to its biological target. nih.gov Conformational analysis of this compound involves studying the spatial arrangements of its atoms, which can change due to rotation around single bonds. The key source of flexibility in this molecule is the single bond connecting the benzylic carbon to the N1 atom of the benzimidazole ring.
Rotation around this bond allows the 3-methylphenyl and benzimidazole ring systems to adopt various relative orientations. Computational methods, such as molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. nih.gov Understanding the preferred conformations and the energy barriers between them is crucial, as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be the lowest energy conformation in solution.
Molecular docking studies, a common computational technique, implicitly perform a conformational search to fit the ligand into the binding site of a receptor. biointerfaceresearch.com The flexibility of the ligand, including the rotational freedom of the benzyl (B1604629) group in this compound, allows it to adapt its shape to maximize favorable interactions within the binding pocket, thereby influencing its binding affinity and biological activity. mdpi.com
Electronic Effects: The methyl group is weakly electron-donating through an inductive effect (+I). This can subtly alter the electron density distribution across the phenyl ring and, by extension, the entire molecule. sciepub.comrsc.org Electronic parameters, such as the Hammett constant (σ), are used in QSAR studies to quantify these effects. researchgate.net Electron-donating or electron-withdrawing groups can impact a molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with a biological target. researchgate.netresearchgate.net For instance, altering the electronic nature of the N1-substituent can modulate the basicity of the benzimidazole ring system. mdpi.com
Steric Effects: Steric parameters describe the size and shape of a substituent. The methyl group adds steric bulk to the phenyl ring, which can influence how the molecule fits into a binding pocket. ingentaconnect.com While a small group, its presence can enforce a particular conformation or prevent others due to steric hindrance, thereby affecting binding affinity. Descriptors like molar refractivity (MR) or Taft's steric parameter (Es) are often used to quantify these effects in QSAR models. nih.gov Studies on benzimidazole analogues have shown that both excessively bulky and insufficiently bulky groups at certain positions can lead to a decrease in activity, highlighting the need for an optimal steric profile for effective target interaction. mdpi.comnih.gov
The following interactive table summarizes key physicochemical descriptors for various substituents on the benzyl ring, illustrating the relative influence of the methyl group compared to other common functionalities.
Coordination Chemistry and Ligand Design Principles for Benzimidazole Derivatives
Benzimidazole (B57391) Derivatives as Ligands for Transition Metal Ions
Benzimidazole and its derivatives are valuable ligands in coordination chemistry due to the presence of a nitrogen donor atom in the imidazole (B134444) ring, which can readily coordinate to metal ions. nih.gov The substituent at the 1-position, in this case, a (3-Methylphenyl)methyl group, can influence the steric and electronic properties of the ligand, thereby affecting the structure and stability of the resulting metal complexes.
Synthesis and Characterization of Metal-Benzimidazole Complexes
The synthesis of metal complexes with benzimidazole derivatives typically involves the reaction of the corresponding ligand with a metal salt in a suitable solvent. nih.govnih.gov For N-substituted benzimidazoles like 1-[(3-Methylphenyl)methyl]benzimidazole, the synthesis generally proceeds by mixing the ligand with a metal halide (e.g., chloride, bromide) or acetate (B1210297) salt in an alcoholic solution, followed by heating under reflux. mdpi.comresearchgate.net The resulting complexes can then be isolated as crystalline solids.
Characterization of these complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed for this purpose:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination of the benzimidazole ligand to the metal ion. A noticeable shift in the vibrational frequency of the C=N bond in the imidazole ring upon complexation provides evidence of coordination. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable for elucidating the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the benzimidazole moiety upon coordination can provide insights into the metal-ligand interaction. nih.govresearchgate.net
UV-Visible Spectroscopy: This method is used to study the electronic transitions within the metal complexes, which can provide information about the coordination geometry around the metal ion. nih.gov
A general synthetic route for metal complexes of N-substituted benzimidazoles is depicted below:
This compound + MXn → [M(this compound)mXn]
Where M is a transition metal ion, X is an anion (e.g., Cl-, Br-, CH3COO-), and m and n are stoichiometric coefficients.
| Metal Ion | Typical Anion (X) | Solvent | Characterization Techniques |
| Co(II) | Cl- | Ethanol | FT-IR, UV-Vis, X-ray |
| Ni(II) | Cl-, CH3COO- | Ethanol, Methanol | FT-IR, UV-Vis, Magnetic Susceptibility |
| Cu(II) | Cl-, CH3COO- | Ethanol | FT-IR, UV-Vis, EPR |
| Zn(II) | Cl-, CH3COO- | Ethanol, DMF | FT-IR, 1H NMR, 13C NMR, X-ray |
| Ag(I) | NO3- | Ethanol | FT-IR, 1H NMR, ESI-MS |
Exploration of Coordination Modes and Geometries
Benzimidazole ligands, including 1-substituted derivatives, typically coordinate to metal ions as monodentate ligands through the imine nitrogen atom (N3) of the imidazole ring. jocpr.commdpi.com The steric bulk of the substituent at the N1 position can influence the coordination geometry of the resulting complex. For 1-benzylbenzimidazole derivatives, which are structurally similar to this compound, tetrahedral and square planar geometries are commonly observed for four-coordinate complexes, while octahedral geometries are prevalent for six-coordinate complexes. mdpi.commdpi.com
Crystal structure analyses of related complexes have revealed a variety of coordination environments. For instance, zinc(II) complexes with 1-substituted benzimidazoles have been shown to form dinuclear structures where two zinc centers are bridged by two benzimidazole ligands. mdpi.com In these structures, each zinc ion is typically coordinated to two nitrogen atoms from the bridging ligands and two terminal halide ions, resulting in a tetrahedral geometry.
| Metal Ion | Coordination Number | Common Geometries |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |
| Zn(II) | 4 | Tetrahedral |
| Ag(I) | 2, 4 | Linear, Tetrahedral |
Factors Influencing Complex Stability and Structure
The stability and structure of metal-benzimidazole complexes are governed by several factors:
Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion play a crucial role in determining the stability of the complex.
Steric Effects: The steric hindrance introduced by the substituent at the N1 position, such as the (3-Methylphenyl)methyl group, can affect the coordination number and geometry of the complex. Bulky substituents may favor lower coordination numbers.
Anion Effects: The nature of the counter-ion (anion) can influence the coordination geometry and even the nuclearity of the complex. For example, coordinating anions like halides are often found in the inner coordination sphere of the metal, whereas non-coordinating anions like perchlorate (B79767) or nitrate (B79036) may lead to different structural motifs.
Applications in Catalysis and Materials Science (Ligand-Based)
Metal complexes of benzimidazole derivatives have shown promise in various catalytic applications. The ability to tune the electronic and steric properties of the ligand by modifying the substituents allows for the design of catalysts with specific activities and selectivities. For instance, palladium and ruthenium complexes of benzimidazole derivatives have been investigated as catalysts in organic synthesis. researchgate.net
In materials science, the luminescent properties of some zinc(II) and cadmium(II) complexes of benzimidazole derivatives make them potential candidates for applications in optoelectronic devices. The nature of the substituents on the benzimidazole ring can significantly influence the emission wavelength and quantum yield of these materials.
Biomimetic Aspects and Metal Ion Chelation
The benzimidazole moiety is a key structural component in various biologically important molecules, including vitamin B12. This has spurred interest in using benzimidazole-containing ligands to model the active sites of metalloenzymes and to study the interactions of metal ions in biological systems. nih.gov
The ability of benzimidazole derivatives to chelate metal ions is also of interest in medicinal chemistry. By designing ligands with specific binding affinities for certain metal ions, it is possible to develop therapeutic agents that can target metal-dependent biological processes. The coordination of transition metal ions to benzimidazole derivatives has been shown to enhance their biological activity in some cases, including their potential as anticancer agents. nih.govnih.gov The design of such biomimetic models often involves creating a coordination environment around the metal ion that mimics the geometry and ligand set of the native biological system. benthamscience.com
Chemical Reactivity and Mechanistic Investigations of Benzimidazole Containing Systems
Catalytic Activity of Benzimidazole (B57391) Derivatives in Organic Reactions
Benzimidazole and its derivatives have emerged as effective catalysts in a variety of organic transformations. Their catalytic prowess often stems from the nucleophilic nature of the nitrogen atoms within the imidazole (B134444) ring, which can activate substrates or participate directly in the reaction mechanism. While specific catalytic data for 1-[(3-Methylphenyl)methyl]benzimidazole is not extensively documented, the broader family of benzimidazoles has been studied in several catalytic applications, including oxidation reactions and esterification processes. enpress-publisher.com
One notable example is the use of benzimidazole as a catalyst in the formation of epoxy acrylate (B77674) vinyl ester resins from the reaction of epoxy resins and acrylic acid. nih.gov In such reactions, the benzimidazole is confirmed to effectively catalyze the addition esterification between the epoxide group and the carboxylic group. nih.gov
Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided insights into the reaction pathways of benzimidazole-catalyzed reactions. For the epoxy-acrylic acid reaction, it has been shown that the catalyzed reaction is significantly more favorable than the uncatalyzed pathway. nih.gov
The proposed mechanism often involves the formation of a complex between the carboxylic acid and the benzimidazole catalyst. This interaction facilitates the nucleophilic attack on the epoxy ring. Computational studies have revealed that reaction pathways involving a zwitterionic intermediate, potentially stabilized by hydrogen bonding, have lower activation energy barriers compared to concerted mechanisms. researchgate.net The epoxide ring opening is associated with the transfer of an electron pair from the catalyst's nitrogen to an epoxide carbon. researchgate.net
Kinetic studies of the benzimidazole-catalyzed epoxy-acrylic acid reaction at different temperatures allow for the calculation of activation energies using the Arrhenius equation. Experimental data has been used to determine these values, which are then often compared with computationally derived activation energies to validate the proposed reaction mechanisms. nih.gov For instance, in one study, the experimental activation energy for this reaction was determined by monitoring the reaction progress at 80 °C, 90 °C, and 100 °C. nih.gov The calculated activation energies from DFT studies were then compared with these experimental values to confirm the plausibility of the proposed pathways. nih.gov
Table 1: Theoretical and Experimental Kinetic Parameters for Benzimidazole-Catalyzed Epoxy-Acrylic Acid Reaction
| Parameter | Uncatalyzed Reaction | Benzimidazole-Catalyzed Reaction |
|---|---|---|
| Activation Energy (Ea) | Higher | Lower |
| Reaction Mechanism | Concerted (High Barrier) | Stepwise via Zwitterion (Lower Barrier) |
| Reaction Order | Dependent on reactants | Dependent on reactants and catalyst |
Note: This table is a generalized representation based on findings for benzimidazole-catalyzed reactions. Specific values can vary based on the exact reactants and conditions.
Inhibitory Mechanisms of Benzimidazole Derivatives in Chemical Processes (e.g., Corrosion)
Benzimidazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. rsc.org Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the benzimidazole structure facilitates strong adsorption onto metal surfaces. rsc.org Many studies have shown that benzimidazole derivatives act as mixed-type inhibitors, meaning they affect both anodic and cathodic processes, often with a more pronounced effect on the cathodic reaction. doi.org
The effectiveness of a benzimidazole-based inhibitor is intrinsically linked to its adsorption characteristics on the metal surface. This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. The process is influenced by the nature of the metal, the corrosive environment, the temperature, and the molecular structure of the inhibitor.
The adsorption of these inhibitors typically follows established adsorption isotherms, such as the Langmuir, Temkin, or Frumkin models. The Langmuir isotherm is frequently found to best describe the adsorption behavior of benzimidazole derivatives, suggesting the formation of a monolayer on the metal surface. rsc.org The strength of this adsorption is quantified by the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. rsc.org
The mechanism of interaction with the metal surface can be described as follows:
Neutral Molecules: In acidic solutions, the benzimidazole molecule can exist in a protonated form. Adsorption can occur via the electrostatic interaction between the protonated molecule and previously adsorbed anions (like Cl⁻) on the positively charged metal surface. Adsorption can also happen through the displacement of water molecules from the metal surface and the sharing of electrons between the nitrogen atoms and the metal.
Protonated Molecules: The protonated species can also adsorb onto a negatively charged metal surface through electrostatic attraction.
π-Electron Interactions: The aromatic rings of the benzimidazole structure can interact with the metal surface through their π-electrons.
Density Functional Theory (DFT) calculations have shown that the bonding of azole-type inhibitors like benzimidazole to metal surfaces is highly dependent on the type of metal. On transition metals with an open d-band, the molecules can chemisorb strongly in a parallel orientation to the surface, which involves significant π-d hybridization. acs.org
The inhibitory efficiency of benzimidazole derivatives is strongly correlated with their electronic and molecular structure. Quantum chemical calculations and DFT studies are powerful tools used to elucidate these relationships by calculating various molecular parameters. nih.gov
Key electronic parameters that influence inhibition efficiency include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. Electron-donating substituents on the benzimidazole ring tend to increase EHOMO. iucr.org
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process (back-donation).
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition performance. nih.gov
Dipole Moment (μ): A higher dipole moment may facilitate stronger electrostatic interactions and adsorption on the metal surface.
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation, which is a key factor in the chemisorption process.
Studies have consistently shown that introducing electron-donating groups into the benzimidazole structure enhances its corrosion inhibition efficiency, while electron-withdrawing groups have the opposite effect. iucr.org This is because electron-donating groups increase the electron density on the molecule, particularly on the heteroatoms, thereby strengthening its ability to coordinate with the metal surface. iucr.org
Table 2: Correlation of Quantum Chemical Parameters with Corrosion Inhibition Efficiency of Benzimidazole Derivatives
| Quantum Parameter | Trend for Higher Inhibition Efficiency | Rationale |
|---|---|---|
| EHOMO | Higher Value | Increased ability to donate electrons to the metal surface. |
| ELUMO | Lower Value | Increased ability to accept electrons from the metal surface (back-donation). |
| Energy Gap (ΔE) | Smaller Value | Higher chemical reactivity and polarizability, leading to stronger interaction. |
| Electronegativity (χ) | Lower Value | Lower resistance to electron donation. |
| Global Hardness (η) | Lower Value | Softer molecules are more reactive and tend to adsorb more readily. |
This table provides a generalized correlation based on theoretical studies of benzimidazole inhibitors.
Structure Activity Relationship Sar Studies and Molecular Design of Benzimidazole Scaffolds
Rational Design Principles for Benzimidazole (B57391) Derivatives
The rational design of benzimidazole derivatives is guided by an understanding of their interactions with biological macromolecules. The benzimidazole nucleus can participate in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for its biological activity. nih.gov
Key principles in the design of benzimidazole-based compounds include:
Bioisosterism: The benzimidazole scaffold is a bioisostere of purine (B94841), which allows it to act as an antagonist in various biological pathways involving purine metabolism. This principle is fundamental to its use in developing anticancer and antiviral agents.
Modulation of Physicochemical Properties: Substituents on the benzimidazole ring can be used to modulate properties such as lipophilicity, electronic distribution, and steric bulk. These modifications can enhance target binding affinity, improve pharmacokinetic profiles, and reduce off-target effects.
Target-Specific Interactions: The design process often involves computational modeling and docking studies to predict the binding modes of benzimidazole derivatives within the active sites of target proteins. This allows for the strategic placement of functional groups to maximize favorable interactions with key amino acid residues.
The design of 1-[(3-Methylphenyl)methyl]benzimidazole is a result of these principles, where the N-benzyl moiety is introduced to explore specific hydrophobic and steric interactions within a target's binding pocket.
Impact of Substituent Position and Nature on Molecular Interactions
The position and chemical nature of substituents on the benzimidazole scaffold are critical determinants of its biological activity. Modifications at the N-1, C-2, and other positions of the benzimidazole ring can lead to significant changes in the compound's pharmacological profile.
The introduction of alkyl or aryl groups at the N-1 position of the benzimidazole ring is a common strategy to enhance biological activity. The substitution of a benzyl (B1604629) group at this position has been shown to enhance the anti-inflammatory action of benzimidazole derivatives. nih.gov The nature of the substituent on the benzyl ring can further modulate this activity.
For N-benzyl benzimidazoles, the position of substituents on the phenyl ring plays a crucial role. For instance, in a series of 1H-benzimidazole-piperazine hybrids, a mono-chloro substituent on the N-benzyl ring at the ortho- or para-positions was found to increase potency against the A549 cancer cell line. nih.gov Conversely, the presence of larger groups, such as 3,4,5-trimethoxy or 2,4-dichloro, on the N-benzyl ring led to a reduction in activity. nih.gov This suggests that steric bulk and the electronic properties of the substituent are important factors. In the case of this compound, the meta-methyl group is expected to influence the molecule's conformation and its ability to fit into a specific binding pocket. The electron-donating nature of the methyl group may also play a role in modulating electronic interactions with the target.
| Compound | N-1 Substituent | Observed Effect on Anticancer Activity (A549 cell line) |
| Analog 1 | 2-chlorobenzyl | Increased potency |
| Analog 2 | 4-chlorobenzyl | Increased potency |
| Analog 3 | 3,4,5-trimethoxybenzyl | Reduced activity |
| Analog 4 | 2,4-dichlorobenzyl | Reduced activity |
This table is based on data for 1H-benzimidazole-piperazine hybrids and provides an indication of the effect of substitution on the N-benzyl ring. nih.gov
The 2-position of the benzimidazole ring is a key site for modification and has a significant impact on the molecule's biological activity. A wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, have been introduced at this position to modulate the pharmacological properties of benzimidazole derivatives.
In the context of N-benzyl benzimidazoles, substitutions at the 2-position have been explored to develop bradykinin (B550075) B1 receptor antagonists. nih.gov The introduction of an acetamide (B32628) moiety at this position resulted in a significant increase in activity compared to the unsubstituted parent compound. nih.gov This highlights the potential for synergistic effects between substituents at the N-1 and C-2 positions. For this compound, the introduction of various functional groups at the 2-position would likely lead to a diverse range of biological activities, depending on the nature of the substituent and its ability to interact with specific biological targets.
Substitutions on the benzene (B151609) ring of the benzimidazole nucleus (positions 4, 5, 6, and 7) can also have a profound effect on the molecule's properties and biological activity. These "remote" substitutions can influence the electronic environment of the entire heterocyclic system and provide additional points of interaction with a biological target.
For example, in a series of benzimidazole derivatives, the introduction of an electron-releasing methoxy (B1213986) group at the 6-position was associated with strong anti-inflammatory activity. nih.gov In contrast, an electron-withdrawing nitro group at the same position resulted in a different activity profile. nih.gov These findings indicate that the electronic nature of substituents on the benzimidazole ring is a critical factor in determining the pharmacological outcome. In the case of this compound, the introduction of substituents at the 5- or 6-positions could be used to fine-tune its activity, with electron-donating or electron-withdrawing groups potentially leading to different biological effects.
| Position of Substituent on Benzimidazole Ring | Nature of Substituent | Effect on Anti-inflammatory Activity |
| 6-position | Methoxy (electron-releasing) | Strong activity |
| 6-position | Nitro (electron-withdrawing) | Altered activity profile |
This table illustrates the general influence of remote substitutions on the biological activity of benzimidazole derivatives. nih.gov
Design and Synthesis of Hybrid Benzimidazole Architectures
A promising strategy in drug design is the creation of hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. This approach aims to develop compounds with multi-target profiles or enhanced activity against a specific target.
The benzimidazole nucleus can be linked to various other heterocyclic systems, such as pyrimidine (B1678525), triazole, or piperazine, to create novel hybrid architectures. ijper.orgnih.gov For example, a hybrid of N-benzyl benzimidazole and pyrimidine has been investigated for its anticancer potential. ijper.org In another study, benzimidazole-triazole hybrids were designed as multi-target inhibitors for cancer therapy. nih.gov
The synthesis of such hybrids often involves multi-step reaction sequences. For instance, N-benzyl benzimidazole chalcones can be condensed with guanidine (B92328) hydrochloride to yield N-benzyl benzimidazole-linked pyrimidine derivatives. ijper.org These synthetic strategies allow for the creation of a diverse library of hybrid molecules for biological screening. The this compound scaffold could serve as a key building block in the design and synthesis of novel hybrid compounds with potentially enhanced or novel biological activities.
Future Directions and Emerging Research Avenues for Benzimidazole Compounds in Chemical Sciences
Advancements in Green and Sustainable Synthetic Methodologies
Traditional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh reaction conditions, toxic solvents, and the production of significant waste. mdpi.com In response, the principles of green chemistry are being increasingly integrated into synthetic protocols to create more environmentally benign and efficient processes. ijpdd.org
Key advancements include the use of novel catalysts, alternative energy sources, and green solvents. Lewis acids have proven to be effective catalysts, offering a greener alternative for benzimidazole synthesis. mdpi.com A variety of metal salts and supported catalysts, such as copper(II)-loaded alginate hydrogel beads, have been developed, providing high yields under mild conditions and allowing for catalyst recycling. mdpi.comnih.gov The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is another promising approach, with certain zirconium-based DESs showing excellent catalytic activity. researchgate.net
Microwave and ultrasound irradiation are emerging as efficient energy sources that can dramatically reduce reaction times from hours to minutes or seconds. mdpi.comrjptonline.org These techniques, often combined with solvent-free conditions or the use of green solvents like water, ionic liquids, or ethanol, represent a significant step towards sustainable synthesis. mdpi.comeprajournals.comnih.gov For instance, the condensation of o-phenylenediamine (B120857) with aldehydes can be efficiently carried out under microwave irradiation using catalysts like montmorillonite (B579905) K-10 or simply with alumina. rjptonline.orgeijppr.com
| Methodology | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Catalysis | Copper(II)-alginate hydrogel beads | Recyclable, mild conditions, high yields (70-94%) | nih.gov |
| Green Solvents | Deep Eutectic Solvents (DESs) | High product yield, catalyst reusability, easy preparation | researchgate.net |
| Alternative Energy | Microwave Irradiation | Drastically reduced reaction times, solvent-free options | mdpi.comrjptonline.org |
| Solvent-Free Reaction | Renewable Feedstocks | Reduces environmental impact, enhances sustainability | eprajournals.com |
| Aqueous Media | Ammonium Chloride | Economically viable, environmentally friendly | nih.gov |
Integration of Advanced Computational Techniques in Molecular Design
Computational chemistry has become an indispensable tool in the design and development of new benzimidazole derivatives. Techniques such as Density Functional Theory (DFT) and molecular docking simulations provide deep insights into the structural, electronic, and biological properties of these molecules, guiding the synthesis of compounds with desired characteristics. nih.govresearchgate.net
DFT calculations are employed to predict geometrical parameters, reactivity, and nonlinear optical (NLO) properties. biointerfaceresearch.com For instance, studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have used DFT to determine electron-donating/accepting power and chemical hardness, which are crucial for designing materials with specific electronic behaviors. biointerfaceresearch.com These calculations help in understanding intramolecular charge transfer, a key factor for NLO applications. biointerfaceresearch.com
Molecular docking is widely used to predict the binding affinity and interaction of benzimidazole derivatives with biological targets, such as enzymes and proteins. researchgate.netbiointerfaceresearch.com This is particularly valuable in drug discovery for identifying potential therapeutic agents. nih.gov For example, docking studies have predicted that certain benzimidazole derivatives could be effective antioxidant and antihypertensive agents by binding to specific protein hydrolase inhibitors. biointerfaceresearch.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling helps in the early assessment of the pharmacokinetic properties of new compounds, reducing the need for extensive experimental testing. rsc.orgresearchgate.net
| Technique | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular Modeling | Geometrical parameters, reactivity, electronic properties, NLO behavior | nih.govbiointerfaceresearch.com |
| Molecular Docking | Drug Design | Binding affinities, drug-receptor interactions | researchgate.netbiointerfaceresearch.com |
| Molecular Dynamics Simulation | Mechanistic Studies | Interaction with binding sites over time | nih.gov |
| ADMET Profiling | Pharmacokinetics | Absorption, distribution, metabolism, excretion, toxicity | rsc.orgresearchgate.net |
Novel Ligand Systems for Catalysis and Materials Science
The benzimidazole ring, with its nitrogen atoms, can act as an effective N-donor ligand, coordinating with a variety of metal ions to form stable complexes. mdpi.comwikipedia.orgnih.gov This property has led to their extensive use in the development of novel catalysts and advanced materials. rsc.org
In catalysis, benzimidazole-derived ligands are used to create metal complexes that can facilitate a range of organic transformations. nih.gov For example, they have been employed as ligands for copper in Cu-catalyzed azide-alkyne cycloaddition reactions. acs.org The ability to tune the electronic and steric properties of the benzimidazole scaffold allows for the design of highly specific and efficient catalysts.
In materials science, the unique electronic and photophysical properties of benzimidazoles are harnessed to create functional materials. nbinno.com They are incorporated into organic semiconductors and light-emitting compounds for applications in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and thermal stability. nbinno.com The structural rigidity and potential for forming extensive π-conjugated systems make them ideal building blocks. mdpi.com Benzimidazole derivatives have also been investigated for use in liquid crystals and as corrosion inhibitors for various metals and alloys. researchgate.netrsc.org
Exploration of New Reaction Pathways and Mechanistic Insights
Research into the synthesis of benzimidazoles continues to uncover novel reaction pathways and provide deeper mechanistic understanding. The classical condensation of an o-phenylenediamine with a carboxylic acid or aldehyde remains a fundamental approach, but modern variations offer improved selectivity and efficiency. mdpi.comsemanticscholar.org
Mechanistic studies are crucial for optimizing these reactions. For instance, investigations into the role of catalysts reveal that they often work by activating the aldehyde and the intermediate imine, facilitating the cyclization process. semanticscholar.org Understanding these pathways allows for the rational design of reaction conditions to favor the formation of specific products, such as 1,2-disubstituted benzimidazoles over other potential side products. eijppr.com
Furthermore, mechanistic insights into the biological activity of benzimidazole derivatives are vital for drug development. Studies on their antifungal action, for example, have examined their ability to inhibit enzymes like lanosterol (B1674476) 14α-demethylase, providing a basis for designing more potent therapeutic agents. nih.gov The exploration of copper-catalyzed intramolecular N-arylation offers another pathway to the benzimidazole core, with ongoing research focused on elucidating the precise mechanism of these transformations. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(3-Methylphenyl)methyl]benzimidazole, and how do reaction conditions influence product formation?
- Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine with substituted carboxylic acids or acyl chlorides. For example, reacting m-toluic acid with o-phenylenediamine in polyphosphoric acid (PPA) under high temperatures (~150–200°C) yields benzimidazole derivatives . The presence of a good leaving group (e.g., chloride in acyl chlorides) facilitates amide formation, while excess protonating agents (e.g., PPA) and elevated temperatures favor cyclization to the benzimidazole core . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields through controlled heating .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound derivatives?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3400 cm⁻¹ for benzimidazole) .
- NMR (¹H/¹³C) : Reveals substituent positions and electronic environments (e.g., aromatic protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., planar benzimidazole core with substituent torsion angles) .
- GC-MS : Confirms molecular weight and purity .
Q. How can researchers evaluate the biological activity of this compound against microbial pathogens or cancer cell lines?
- Methodological Answer : Standard protocols include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) for bacteria/fungi, with derivatives tested against E. coli, S. aureus, and C. albicans .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Mechanistic studies : Molecular docking to predict binding to targets like 5-HT6 receptors or Hedgehog signaling proteins .
Advanced Research Questions
Q. What strategies can optimize the regioselectivity and yield of this compound synthesis under varying catalytic conditions?
- Methodological Answer :
- Catalyst selection : Pd(OAc)₂ with silyl-substituted benzimidazole ligands improves cross-coupling reactions (e.g., Heck/Suzuki) for functionalized derivatives .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in cyclization .
- Flow chemistry : Continuous flow reactors improve scalability and reproducibility by maintaining precise temperature/pH control .
- DFT calculations : Predict frontier orbital interactions (HOMO/LUMO) to guide substituent placement for desired reactivity .
Q. How do computational methods like DFT and molecular docking aid in predicting the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT studies : Calculate charge distribution and Fukui indices to identify nucleophilic/electrophilic sites for reaction design .
- Molecular docking : Simulate binding to biological targets (e.g., 5-HT6 receptors) using homology models and Glide XP scoring to prioritize derivatives for synthesis .
- SAR analysis : Correlate substituent electronic effects (e.g., nitro groups) with antimicrobial potency using QSAR models .
Q. How can discrepancies in reported biological activity data for benzimidazole derivatives be systematically analyzed to improve structure-activity relationship (SAR) models?
- Methodological Answer :
- Meta-analysis : Compare MIC/MBC values across studies to identify outliers caused by assay variability (e.g., incubation time, bacterial strain) .
- Crystallographic validation : Resolve structural ambiguities (e.g., ligand-metal coordination in Cu(II) complexes) that may alter bioactivity .
- Multivariate statistics : Apply PCA or PLS regression to separate electronic (e.g., logP) vs. steric (e.g., substituent bulk) contributions to activity .
Q. What experimental approaches resolve ambiguities in the coordination chemistry of benzimidazole derivatives with transition metals?
- Methodological Answer :
- XANES/EXAFS : Probe metal-ligand bond lengths and oxidation states in complexes .
- Magnetic susceptibility : Determine coordination geometry (e.g., tetrahedral vs. octahedral) for Cu(II)/Co(II) complexes .
- Competitive binding assays : Compare affinity of benzimidazole vs. halide ions for metal centers using UV-Vis titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
